2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one
2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one
Brand Name:
Vulcanchem
CAS No.:
20887-01-8
VCID:
VC21307088
InChI:
InChI=1S/C15H19N3O2S/c19-14-13-10-3-1-2-4-11(10)21-15(13)17-12(16-14)9-18-5-7-20-8-6-18/h1-9H2,(H,16,17,19)
SMILES:
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCOCC4
Molecular Formula:
C15H19N3O2S
Molecular Weight:
305.4 g/mol
2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one
CAS No.: 20887-01-8
Cat. No.: VC21307088
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20887-01-8 |
|---|---|
| Molecular Formula | C15H19N3O2S |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C15H19N3O2S/c19-14-13-10-3-1-2-4-11(10)21-15(13)17-12(16-14)9-18-5-7-20-8-6-18/h1-9H2,(H,16,17,19) |
| Standard InChI Key | JYDWJEICQVGGIR-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCOCC4 |
| Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCOCC4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator